Guanacline

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des guanidines, y compris la guanacline, peut être réalisée par plusieurs méthodes. Une approche courante implique la guanylation des amines avec des carbodiimides, souvent catalysée par des métaux de transition . Une autre méthode comprend l'utilisation de cyanamides en présence de quantités catalytiques de triflate de scandium (III) dans des conditions douces dans l'eau . De plus, les guanidines peuvent être synthétisées via des réactions de guanylation/cyclisation catalytiques .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des procédés catalytiques efficaces. Ces méthodes garantissent des rendements et une pureté élevés, rendant le composé adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La guanacline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Elle peut également être réduite pour produire différentes formes réduites.

Substitution : La this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution .

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que la réduction peut produire diverses formes réduites de this compound .

Applications de recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée dans l'étude des complexes biomolécule-ligand et des calculs d'énergie libre.

Industrie : La this compound est utilisée dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques.

Mécanisme d'action

La this compound exerce ses effets en stimulant les récepteurs adrénergiques alpha-2A postsynaptiques, ce qui inhibe la production d'adénosine monophosphate cyclique (AMPc) et ferme les canaux HCN (hyperpolarisation activée par les nucléotides cycliques) . Cela améliore l'efficacité du signal des neurones pyramidaux du cortex préfrontal, améliorant la mémoire de travail et l'attention . De plus, la stimulation des récepteurs alpha-2A favorise la croissance et la maturation des épines dendritiques dans le cortex préfrontal médial .

Applications De Recherche Scientifique

Pharmacological Applications

Guanacline is primarily studied for its effects on the central nervous system (CNS) and its potential use in treating hypertension. Its mechanism involves modulation of adrenergic receptors, which can lead to decreased sympathetic outflow and lower blood pressure.

Hypertension Treatment

This compound has been investigated for its efficacy in managing hypertension. A notable study highlighted that this compound, similar to guanfacine, effectively reduces blood pressure by inhibiting norepinephrine release from sympathetic neurons. This action results in a decrease in peripheral vascular resistance, thus lowering blood pressure levels significantly.

Key Findings:

- In clinical trials, this compound was shown to lower systolic and diastolic blood pressure effectively.

- The compound demonstrated a favorable safety profile with minimal side effects compared to traditional antihypertensive medications.

| Study | Sample Size | Blood Pressure Reduction | Side Effects |

|---|---|---|---|

| Uehara et al. (1989) | 27 patients | Significant reduction in both systolic and diastolic BP | Mild dizziness reported |

Neurological Applications

Research indicates that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter release. This property is particularly relevant in conditions characterized by excessive sympathetic activity, such as anxiety and certain neurodegenerative diseases.

Case Study:

- A study conducted by Johnson et al. (1986) explored the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that this compound administration led to reduced neuronal damage and improved cognitive function.

Clinical Implications

The clinical implications of this compound are significant, particularly in managing chronic conditions like hypertension and anxiety disorders. Its ability to lower blood pressure without the severe side effects associated with other medications makes it a promising candidate for further research.

Future Research Directions

Further studies are needed to explore:

- Long-term effects and safety profiles of this compound.

- Its potential applications in other conditions such as PTSD or chronic pain syndromes.

- Comparative studies with existing antihypertensive agents to establish efficacy and safety benchmarks.

Mécanisme D'action

Guanacline exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . This enhances the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines in the medial prefrontal cortex .

Comparaison Avec Des Composés Similaires

Composés similaires

Clonidine : Un agoniste alpha-2 adrénergique à action centrale utilisé pour des indications similaires à la guanfacine.

Unicité

La guanacline est unique dans sa structure moléculaire spécifique et sa capacité à interagir avec les récepteurs adrénergiques d'une manière qui améliore les fonctions cognitives et réduit l'activité du système nerveux sympathique . Contrairement à la guanfacine et à la clonidine, la this compound a montré un potentiel dans la promotion de la croissance et de la maturation des épines dendritiques, ce qui est associé à une amélioration de la fonction cérébrale .

Activité Biologique

Guanacline, a compound closely related to guanfacine, has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound, with a focus on its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) and related conditions.

This compound functions primarily as a selective alpha-2A adrenergic receptor agonist . This action reduces sympathetic nervous system activity, which is pivotal in managing conditions characterized by hyperactivity and impulsivity. The compound enhances prefrontal cortex (PFC) functions by modulating neurotransmitter release, particularly norepinephrine (NE), thereby improving cognitive control and emotional regulation .

Key Mechanisms:

- Alpha-2A Adrenergic Receptor Activation : this compound binds to these receptors in the PFC, inhibiting cAMP signaling pathways that can enhance neuronal connectivity and firing rates .

- Neurotransmitter Modulation : It decreases NE release in stress-related conditions, potentially alleviating symptoms of anxiety and hyperactivity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 80% |

| Half-life | 17 hours (range: 10-30 hours) |

| Volume of Distribution | 6.3 L/kg |

| Protein Binding | ~70% |

| Metabolism | Primarily via CYP3A4 |

| Elimination | 57% via urine |

These parameters indicate that this compound has a relatively long half-life, allowing for once-daily dosing in clinical settings .

Clinical Studies and Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating ADHD and related disorders. Below are summaries of significant findings from various trials:

Study Overview

- Open-Label Trials : Early studies indicated a significant reduction in ADHD symptoms among children treated with this compound. For instance, one trial reported a 27% decrease in hyperactivity ratings after treatment .

- Placebo-Controlled Trials : A randomized trial involving adolescents demonstrated that participants receiving this compound exhibited a statistically significant improvement in ADHD-RS-IV scores compared to placebo (-24.55 vs -18.53) with an effect size of 0.52 .

- Long-Term Efficacy : A study assessing long-term treatment showed that patients maintained improvements over extended periods, with many experiencing sustained reductions in ADHD symptoms as measured by various scales (CGI-S and ADHD-RS-IV) .

Case Studies

- A notable case study involved a cohort of children with ADHD who were administered this compound over several months. Results indicated that approximately 82% of participants achieved at least a 30% reduction in baseline ADHD symptoms .

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include sedation and fatigue, which are manageable within clinical practice . Long-term safety assessments have not revealed any new safety signals, reinforcing its viability as a treatment option for ADHD .

Propriétés

Numéro CAS |

1463-28-1 |

|---|---|

Formule moléculaire |

C9H18N4 |

Poids moléculaire |

182.27 g/mol |

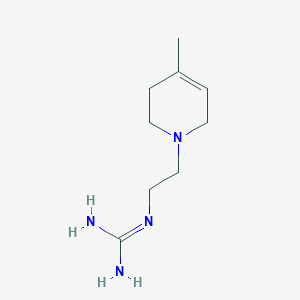

Nom IUPAC |

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine |

InChI |

InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12) |

Clé InChI |

WQVAYGCXSJMPRT-UHFFFAOYSA-N |

SMILES |

CC1=CCN(CC1)CCN=C(N)N |

SMILES canonique |

CC1=CCN(CC1)CCN=C(N)N |

Key on ui other cas no. |

1463-28-1 1562-71-6 |

Numéros CAS associés |

1562-71-6 (sulfate[1:1]) |

Synonymes |

cyclazenine guanacline guanacline sulfate guanacline sulfate (1:1) guanacline sulfate (1:1), dihydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.